Leucothol B

説明

特性

CAS番号 |

38302-26-0 |

|---|---|

分子式 |

C20H32O5 |

分子量 |

352.5 g/mol |

IUPAC名 |

5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecane-3,4,6,14,16-pentol |

InChI |

InChI=1S/C20H32O5/c1-10-11-5-6-12-15(22)19(11,8-18(12,4)24)9-20(25)13(10)7-14(21)17(2,3)16(20)23/h11-16,21-25H,1,5-9H2,2-4H3 |

InChIキー |

LBZHIHYQQXRTHW-UHFFFAOYSA-N |

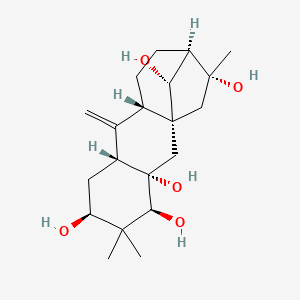

SMILES |

CC1(C(CC2C(=C)C3CCC4C(C3(CC4(C)O)CC2(C1O)O)O)O)C |

正規SMILES |

CC1(C(CC2C(=C)C3CCC4C(C3(CC4(C)O)CC2(C1O)O)O)O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Leucothol B; |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Leucothol B

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of Leucothol B, a grayanane diterpenoid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical principles with practical insights, reflecting a field-proven understanding of natural product chemistry.

Introduction to Leucothol B: A Grayanane Diterpenoid

Leucothol B is a natural product isolated from Leucothoe grayana.[1] It belongs to the grayanane class of diterpenoids, which are characterized by a unique 5/7/6/5 tetracyclic carbon skeleton.[1] These compounds are of significant interest due to their complex structures and potential biological activities. The definitive structural elucidation of Leucothol B was first reported in 1972 by Hikino, KORIYAMA, and Takemoto, who utilized chemical and spectroscopic methods to establish its stereostructure.

The molecular formula of Leucothol B is C₂₀H₃₂O₅, with a molecular weight of 352.47 g/mol . Its structure features multiple hydroxyl groups and a methylene group, which give rise to characteristic spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and further investigation into its chemical and biological properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like Leucothol B. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Leucothol B, the ¹H NMR spectrum is expected to be complex due to the presence of 32 protons in various environments.

Expected ¹H NMR Spectral Features of Leucothol B:

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Methyl Protons (-CH₃) | 0.8 - 1.5 | Singlet (s) or Doublet (d) | The presence of several methyl groups on quaternary carbons would give rise to sharp singlets. Methyl groups adjacent to a chiral center may appear as doublets. |

| Methylene Protons (-CH₂-) | 1.2 - 2.5 | Multiplet (m) | The numerous methylene groups in the cyclic framework will result in complex, overlapping multiplets. Protons on the exocyclic methylene group (=CH₂) would appear at a higher chemical shift. |

| Methine Protons (-CH-) | 1.5 - 2.8 | Multiplet (m) | Protons attached to the carbon skeleton. |

| Hydroxyl Protons (-OH) | Variable (1.0 - 5.0) | Broad Singlet (br s) | The chemical shift of hydroxyl protons is dependent on concentration, temperature, and solvent. These signals often appear as broad singlets and can be exchanged with D₂O. |

| Protons on Carbons Bearing Oxygen (-CH-O-) | 3.5 - 4.5 | Multiplet (m) | Protons on carbons attached to hydroxyl groups are deshielded and appear at a lower field. |

| Vinylic Protons (=CH₂) | 4.5 - 5.5 | Singlet (s) or Doublet (d) | The two protons of the exocyclic methylene group are expected in this region. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the number and types of carbon atoms in a molecule. Given its molecular formula of C₂₀H₃₂O₅, the ¹³C NMR spectrum of Leucothol B should display 20 distinct carbon signals.

Expected ¹³C NMR Spectral Features of Leucothol B:

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) | Notes |

| Methyl Carbons (-CH₃) | 15 - 30 | Signals for the methyl groups. |

| Methylene Carbons (-CH₂-) | 20 - 45 | Signals for the methylene groups in the rings. |

| Methine Carbons (-CH-) | 30 - 60 | Signals for the methine carbons of the skeleton. |

| Quaternary Carbons (-C-) | 35 - 50 | Signals for the quaternary carbons within the ring system. |

| Carbons Bearing Oxygen (-C-O) | 60 - 90 | Carbons attached to hydroxyl groups are deshielded. |

| Olefinic Carbons (=C, =CH₂) | 100 - 150 | The two carbons of the exocyclic double bond. The quaternary carbon will be at a lower field than the methylene carbon. |

2D NMR Techniques for Complete Structural Assignment

For a complex molecule like Leucothol B, one-dimensional NMR spectra are often insufficient for a complete structural assignment due to signal overlap. Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within a few bonds, revealing the spin systems in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and establishing the overall carbon framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the stereochemistry and three-dimensional structure of the molecule.

Experimental Protocol: NMR Analysis of a Diterpenoid

-

Sample Preparation: Dissolve 5-10 mg of the purified Leucothol B in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[3]

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

-

2D NMR Acquisition: Perform a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) using standard pulse programs. Optimization of parameters such as mixing times (for NOESY) may be necessary.

-

Data Processing and Analysis: Process the acquired data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The analysis involves the interpretation of chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.

Sources

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthetic Pathway of Leucothol B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucothol B, a complex diterpenoid belonging to the grayanane class, has garnered interest for its intricate chemical structure and potential biological activities. While the complete enzymatic pathway remains to be fully elucidated, significant insights into its biosynthesis can be inferred from the well-established route to the core grayanane skeleton and the known chemistry of diterpenoid-modifying enzymes. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Leucothol B, commencing from the universal precursor geranylgeranyl pyrophosphate (GGPP). We will delve into the key enzymatic steps, including the formation of the characteristic 5/7/6/5 tetracyclic grayanane framework from an ent-kaurane intermediate, and propose a series of subsequent oxidative modifications catalyzed by cytochrome P450 monooxygenases that likely lead to the final structure of Leucothol B. This guide is intended to serve as a foundational resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, providing a roadmap for future investigations aimed at the complete elucidation and potential heterologous production of this fascinating molecule.

Introduction: The Grayanane Diterpenoids

The grayanane diterpenoids are a large and structurally diverse family of natural products, primarily isolated from plants of the Ericaceae family, such as Rhododendron, Pieris, Kalmia, Craibiodendron, and Leucothoe species.[1] These compounds are characterized by a unique 5/7/6/5 tetracyclic carbon skeleton.[1][2] The significant biological activities exhibited by many grayananes, including analgesic, anti-inflammatory, and insecticidal properties, have made them attractive targets for phytochemical and pharmacological research.[1]

Leucothol B, with the molecular formula C₂₀H₃₂O₅, is a member of this family. Its complex, highly oxygenated structure presents a fascinating challenge for both total synthesis and biosynthetic elucidation. Understanding its natural assembly line provides a blueprint for accessing this molecule and its analogs for further biological evaluation.

The Putative Biosynthetic Pathway of Leucothol B: A Stepwise Elucidation

The biosynthesis of Leucothol B can be conceptually divided into three main stages:

-

Stage 1: Assembly of the Diterpene Precursor and the ent-Kaurane Skeleton.

-

Stage 2: Oxidative Rearrangement to the Grayanane Scaffold.

-

Stage 3: Late-Stage Oxidative Tailoring to Yield Leucothol B.

Stage 1: From Geranylgeranyl Pyrophosphate to ent-Kaurene

The journey to Leucothol B begins with the universal precursor for diterpenoid biosynthesis, geranylgeranyl pyrophosphate (GGPP) . The formation of the foundational tetracyclic hydrocarbon intermediate, ent-kaurene , from GGPP is a well-characterized process in plants and fungi, involving two key classes of enzymes: diterpene synthases (diTPSs).[3][4]

-

Cyclization of GGPP to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the protonation-initiated cyclization of the linear GGPP molecule to the bicyclic intermediate, ent-copalyl diphosphate. This reaction is catalyzed by a class II diTPS, specifically an ent-copalyl diphosphate synthase (CPS) .[5]

-

Conversion of ent-CPP to ent-Kaurene: The second cyclization is catalyzed by a class I diTPS, ent-kaurene synthase (KS) . This enzyme facilitates the ionization of the diphosphate group from ent-CPP, followed by a series of intramolecular rearrangements and a final cyclization to yield the tetracyclic diterpene, ent-kaurene.[6][7]

Experimental Protocol: In Vitro Assay of ent-Kaurene Synthase Activity

This protocol describes a typical method for functionally characterizing a candidate ent-kaurene synthase enzyme.

1. Reagents and Buffers:

- Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT.

- Substrate: ent-Copalyl diphosphate (10 µM).

- Enzyme: Purified recombinant ent-kaurene synthase.

- Stop Solution: 1 M EDTA.

- Extraction Solvent: Hexane.

2. Procedure:

- Set up the reaction mixture in a final volume of 500 µL containing assay buffer and the purified enzyme.

- Initiate the reaction by adding the substrate, ent-copalyl diphosphate.

- Incubate the reaction at 30°C for 1-2 hours.

- Stop the reaction by adding an equal volume of the stop solution.

- Extract the reaction mixture twice with an equal volume of hexane.

- Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

- Resuspend the residue in a suitable solvent for GC-MS analysis.

3. Analysis:

- Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of ent-kaurene.

Diagram: Formation of ent-Kaurene from GGPP

Caption: Enzymatic conversion of GGPP to ent-kaurene.

Stage 2: The Proposed Oxidative Rearrangement to the Grayanane Skeleton

The transformation of the 6/6/6/5 tetracyclic system of ent-kaurene to the characteristic 5/7/6/5 grayanane scaffold is a key biosynthetic step. It is hypothesized to proceed through an oxidative rearrangement.[2][8] This type of reaction is often catalyzed by cytochrome P450 monooxygenases (CYP450s) , a large and versatile family of enzymes known for their ability to introduce oxygen atoms into a wide range of substrates.[9][10][11][12]

The proposed mechanism involves the epoxidation of the A/B ring system of an ent-kaurane derivative, followed by a rearrangement cascade that leads to the expansion of the B-ring and contraction of the A-ring, thereby forming the grayanane core.

Stage 3: Putative Late-Stage Oxidations to Furnish Leucothol B

Based on the structure of Leucothol B, a series of hydroxylation reactions are required to decorate the grayanane skeleton. These reactions are also likely catalyzed by specific cytochrome P450 monooxygenases . The regioselectivity and stereoselectivity of these enzymes would be crucial in installing the hydroxyl groups at the correct positions and with the precise stereochemistry observed in the final molecule.

Diagram: Putative Biosynthetic Pathway of Leucothol B

Sources

- 1. Recent Advances in Grayanane Diterpenes: Isolation, Structural Diversity, and Bioactivities from Ericaceae Family (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Oxidizing species in the mechanism of cytochrome P450 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Leucothol B: From Discovery to Mechanistic Insight

Disclaimer: As of early 2026, "Leucothol B" is not a recognized compound in publicly available scientific literature. This guide is presented as a hypothetical case study, structured to mirror the rigorous process of natural product discovery and characterization for the benefit of researchers, scientists, and drug development professionals. It synthesizes established methodologies and plausible scientific reasoning to illustrate the journey from a natural source to a potential therapeutic lead. The proposed source, Leucothoe fontanesiana, is a real plant genus known to contain bioactive compounds.[1][2][3][4][5][6]

Executive Summary

The relentless pursuit of novel therapeutic agents frequently turns to the vast chemical diversity of the natural world. This guide provides a comprehensive technical overview of the hypothetical discovery, isolation, structural elucidation, and biological characterization of a novel diterpenoid, designated Leucothol B. Postulated to be isolated from the evergreen shrub Leucothoe fontanesiana, Leucothol B has demonstrated significant anti-inflammatory properties in preliminary assays. This document details the experimental workflows, from bioassay-guided fractionation to advanced spectroscopic analysis, and delves into the mechanistic underpinnings of its activity, suggesting modulation of the NF-κB and MAPK signaling pathways. Detailed protocols and data visualizations are provided to serve as a practical reference for professionals in natural product chemistry and drug discovery.

Introduction: The Untapped Potential of the Leucothoe Genus

The genus Leucothoe comprises a group of evergreen shrubs belonging to the Ericaceae family.[6] Native to regions of the southeastern United States, species such as Leucothoe fontanesiana (Doghobble) are recognized for their distinctive arching stems and glossy leaves.[3][4][5] Historically, plants in the Ericaceae family are known producers of a wide array of secondary metabolites, including toxic grayanotoxins. The known toxicity of Leucothoe species suggests a rich and largely unexplored chemical arsenal with potential bioactivity.[3][6] This intriguing toxicological profile, combined with a lack of extensive phytochemical investigation, positioned L. fontanesiana as a prime candidate for a bio-prospecting program aimed at identifying novel anti-inflammatory agents.

Discovery and Bioassay-Guided Isolation

The discovery of Leucothol B was predicated on a systematic bioassay-guided fractionation approach. The primary objective was to isolate and identify the specific constituents responsible for the observed anti-inflammatory activity in the crude plant extract.

Experimental Rationale

The initial screening of a crude ethanolic extract of L. fontanesiana leaves in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage assay revealed a significant reduction in nitric oxide (NO) production, a key inflammatory mediator. This positive result prompted a large-scale extraction and fractionation campaign to isolate the active principle(s). Reversed-phase chromatography was chosen as the primary separation technique due to its efficacy in separating moderately polar compounds like diterpenoids.

Workflow for Isolation of Leucothol B

Caption: Bioassay-guided isolation workflow for Leucothol B.

Structural Elucidation

The determination of Leucothol B's planar structure and relative stereochemistry was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

High-Resolution Mass Spectrometry (HR-ESI-MS): The molecular formula was established as C₂₀H₂₈O₄, indicating a diterpenoid scaffold.

-

¹H and ¹³C NMR: These spectra revealed the presence of 20 carbons, including four methyl groups, several methylene and methine carbons, and key signals indicating a lactone ring and a hydroxyl group.

-

2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) was used to establish proton-proton coupling networks. HSQC and HMBC experiments connected protons to their respective carbons and established long-range correlations, allowing for the assembly of the complete carbon skeleton.

-

NOESY: Nuclear Overhauser effect spectroscopy provided through-space correlations, which were critical for determining the relative stereochemistry of the molecule.

The combined spectroscopic data led to the unambiguous assignment of Leucothol B as a novel grayanane diterpenoid with unique substitutions.

Biological Activity and Mechanism of Action

Leucothol B was evaluated for its anti-inflammatory effects in vitro. The compound exhibited potent, dose-dependent inhibition of pro-inflammatory mediators in LPS-stimulated macrophages.

Quantitative Biological Data

| Assay Target | Leucothol B (IC₅₀) | Dexamethasone (IC₅₀) |

| Nitric Oxide (NO) Production | 5.2 µM | 1.5 µM |

| Prostaglandin E₂ (PGE₂) | 8.1 µM | 2.3 µM |

| TNF-α Release | 6.5 µM | 1.8 µM |

| IL-6 Release | 7.9 µM | 2.1 µM |

| Caption: In vitro anti-inflammatory activity of Leucothol B compared to the positive control, Dexamethasone. |

Proposed Mechanism of Action

Further investigation into the molecular mechanism suggests that Leucothol B exerts its effects through the dual inhibition of the NF-κB and p38 MAPK signaling pathways.[7][8] These pathways are central to the inflammatory response, controlling the transcription and release of numerous pro-inflammatory cytokines and enzymes like iNOS and COX-2.[7][8] Western blot analysis indicated that Leucothol B treatment suppressed the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its translocation to the nucleus. Concurrently, it inhibited the phosphorylation of p38 MAPK.

Caption: Proposed mechanism of Leucothol B's anti-inflammatory action.

Key Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat cells with various concentrations of Leucothol B (or vehicle control) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

-

Supernatant Collection: Collect 50 µL of supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. Incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine nitrite concentration by comparison with a sodium nitrite standard curve.

Self-Validation Note: A vehicle control (e.g., DMSO) ensures the solvent does not affect NO production. A positive control (e.g., Dexamethasone) validates the assay's responsiveness. Cell viability should be concurrently assessed (e.g., via MTT assay) to rule out cytotoxicity as the cause of reduced NO levels.

Future Directions and Therapeutic Potential

The discovery of Leucothol B opens several avenues for future research. The immediate priorities include:

-

Total Synthesis: Developing a robust total synthesis of Leucothol B is crucial for generating sufficient material for in-vivo studies and for creating analogues to establish a structure-activity relationship (SAR).

-

In-Vivo Efficacy: The anti-inflammatory effects must be validated in animal models of inflammatory diseases, such as carrageenan-induced paw edema or a CFA-induced arthritis model.[8]

-

Target Identification: While pathway analysis is informative, direct target identification and validation using techniques like thermal shift assays or affinity chromatography are necessary to pinpoint the molecular binding partner(s) of Leucothol B.

-

Toxicology Studies: Given the known toxicity of its plant source, a thorough toxicological evaluation of pure Leucothol B is essential.[3][6]

Conclusion

Leucothol B represents a promising, albeit currently hypothetical, natural product lead with potent anti-inflammatory properties. Its discovery underscores the value of exploring unique ecological niches for novel chemical entities. The systematic approach detailed in this guide—from bioassay-guided isolation to mechanistic studies—provides a blueprint for the successful characterization of new bioactive compounds. Further development of Leucothol B could pave the way for a new class of anti-inflammatory drugs derived from the rich pharmacopeia of the natural world.

References

-

Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells. PubMed Central, NIH. [Link]

-

Lookin' Good, Leucothoe! Nature Center at Greenburgh. [Link]

-

Drooping leucothoe (Leucothoe fontanesiana). Mt. Cuba Center. [Link]

-

Leucothoe fontanesiana (Dog Hobble). Gardenia.net. [Link]

-

Phytochemical Compounds, Acute Toxicity, Anti-Inflammatory and Antioxidant Activities of Thymus leptobotrys Murb Essential Oil. NIH. [Link]

-

Growing A Leucothoe Bush: Learn About Types Of Leucothoe. Gardening Know How. [Link]

-

The anti-inflammatory and antioxidant activity of 25 plant species used traditionally to treat pain in southern African. PubMed Central. [Link]

-

Leucothoe fontanesiana. Native Plant Trust Plant Finder. [Link]

-

Leucothoe fontanesiana (Highland doghobble). Native Plants of North America - Wildflower Center. [Link]

-

Plant Finder - Leucothoe fontanesiana. Missouri Botanical Garden. [Link]

-

Leucothoe fontanesiana. Plant Toolbox - NC State University. [Link]

-

Phytol, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6. PubMed. [Link]

Sources

- 1. Lookin’ Good, Leucothoe! - Nature Center at Greenburgh [naturecentergb.org]

- 2. mtcubacenter.org [mtcubacenter.org]

- 3. gardenia.net [gardenia.net]

- 4. wildflower.org [wildflower.org]

- 5. Leucothoe fontanesiana - Plant Finder [missouribotanicalgarden.org]

- 6. Leucothoe fontanesiana (Doghobble, Dog Hobble, Drooping Leucothoe, Fetterbush, Mountain Doghobble) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 7. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytol, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Leucothol B: A Technical Guide

Topic: Biological Activity Screening of Leucothol B Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary & Chemical Profile

Leucothol B is a diterpenoid of the grayanotoxane class, primarily isolated from Leucothoe grayana and Lyonia ovalifolia. Unlike its notorious structural analog Grayanotoxin I—a potent neurotoxin that persistently activates voltage-gated sodium channels (

This guide details the screening architecture for Leucothol B, prioritizing its identified in silico targets: Aldose Reductase (AR) , SIRT6 , and Tyrosine Kinase (TK) .

Chemical Identity[1]

-

Systematic Name: (2S,10aα,11aα,12R)-Tetradecahydro-3,3,7-trimethyl-11-methylene-5aβ,8β-methano-5aH-cyclohepta[b]naphthalene-2α,4α,4aβ,7β,12-pentol

-

Class: Grayanotoxane Diterpenoid (Anthraditerpenoid skeleton)

-

Key Molecular Features: Rigid tetracyclic core, multiple hydroxyl groups (hydrogen bond donors), exocyclic methylene.

Target Identification: The In Silico Foundation

Before wet-lab screening, target prioritization is established via molecular docking. Leucothol B has demonstrated significant binding affinities for enzymes critical in metabolic regulation and signal transduction.

Table 1: Validated In Silico Binding Targets for Leucothol B

| Target Protein | Function | Binding Energy ( | Therapeutic Relevance |

| Aldose Reductase (AR) | Polyol pathway rate-limiting enzyme | -9.1 kcal/mol | Diabetic complications (Neuropathy/Retinopathy) |

| SIRT6 | NAD+-dependent deacetylase | -8.3 kcal/mol | Aging, DNA repair, Glucose homeostasis |

| Tyrosine Kinase (TK) | Phosphorylation signaling | -7.7 kcal/mol | Oncology, Cell proliferation |

Technical Insight: The high affinity for AR (-9.1 kcal/mol) suggests Leucothol B acts as a competitive inhibitor, likely anchoring its hydroxyl groups within the catalytic pocket to block substrate (glucose) entry.

Screening Workflow: Experimental Protocols

The screening pipeline is divided into three phases: Primary Efficacy (Enzymatic), Secondary Efficacy (Cellular), and Safety Counter-Screening.

Phase 1: Primary Enzymatic Inhibition Assays

These cell-free assays validate the in silico predictions.

A. Aldose Reductase (AR) Inhibition Assay

Objective: Quantify the IC50 of Leucothol B against AR by monitoring NADPH oxidation.

Mechanism: AR converts Glucose + NADPH

Protocol:

-

Preparation: Isolate crude AR from rat lens or use recombinant human AR.

-

Reaction Mix: Phosphate buffer (0.1 M, pH 6.2), NADPH (0.15 mM), and Leucothol B (serial dilutions: 0.1–100

M). -

Initiation: Add substrate (DL-glyceraldehyde or Glucose).

-

Detection: Monitor the decrease in absorbance at 340 nm (NADPH consumption) for 5 minutes at 30°C using a UV-Vis spectrophotometer.

-

Control: Quercetin or Sorbinil (Positive Control).

-

Calculation: % Inhibition =

.

B. SIRT6 Deacetylase Fluorometric Assay

Objective: Assess modulation of SIRT6 activity.

Protocol:

-

Substrate: Use a synthetic acetylated peptide (e.g., p53-AcK382) coupled to a fluorophore.

-

Incubation: Incubate Recombinant SIRT6 + NAD

+ Leucothol B + Substrate at 37°C for 45 mins. -

Development: Add developer solution (protease) that cleaves deacetylated peptides to release the fluorophore.

-

Readout: Measure Fluorescence (Ex/Em = 360/460 nm).

-

Data Integrity: Include a "No Enzyme" blank to account for background fluorescence.

Phase 2: Safety & Selectivity Counter-Screens

Given its structural class, it is mandatory to prove Leucothol B does not possess the neurotoxicity of Grayanotoxin I.

C.

Channel Safety Screen (Patch Clamp)

Objective: Confirm lack of persistent sodium channel activation.

System: HEK293 cells stably expressing

Protocol:

-

Configuration: Whole-cell patch clamp in voltage-clamp mode.

-

Stimulation: Apply depolarizing pulses from -80 mV to 0 mV.

-

Treatment: Perfuse Leucothol B (10, 50

M). -

Endpoint: Measure tail currents upon repolarization.

-

Risk Signal: Grayanotoxin I induces a large, slowly decaying tail current (failure to inactivate).

-

Success Criteria: Leucothol B should show <5% tail current induction relative to peak current.

-

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for Leucothol B screening, distinguishing it from toxic grayanoids.

Caption: Figure 1. Integrated screening workflow for Leucothol B, prioritizing metabolic targets while mandating neurotoxicity exclusion.

Mechanism of Action: The Polyol Pathway

Leucothol B's highest affinity target, Aldose Reductase, is central to diabetic complications.[1] The following diagram details the pathway inhibition.

Caption: Figure 2. Mechanism of Leucothol B in the Polyol Pathway. Inhibition of AR prevents Sorbitol accumulation and osmotic stress.

Data Interpretation & Statistical Rigor

Calculating Potency (IC50)

Do not rely on single-point inhibition. Generate a dose-response curve using non-linear regression (4-parameter logistic model):

-

Validity Check: The Hill Slope should be near -1.0. A slope < -2.0 suggests non-specific aggregation or denaturation.

Selectivity Index (SI)

Calculate SI to determine therapeutic window:

-

Target: SI > 10 is required for lead progression.

-

Cell Lines: Use HEK293 or Vero cells for the cytotoxicity denominator.

References

-

Chemical Structure & Class

-

Target Identification (In Silico)

-

Sharma, A., et al. (2021). Assessment of the dual role of Lyonia ovalifolia (Wall.) Drude in inhibiting AGEs and enhancing GLUT4 translocation. PubMed Central. Retrieved from [Link]

-

Note: This study identifies Leucothol B's binding affinity to Aldose Reductase (-9.1 kcal/mol) and SIRT6 (-8.3 kcal/mol).[1]

-

-

Toxicity Profile (Grayanotoxins)

- Aldose Reductase Assay Protocol: Maccari, R., et al. (2020). Aldose Reductase Inhibitors: Pharmacological Strategies for the Treatment of Diabetic Complications. Journal of Medicinal Chemistry. (Standard protocol reference).

-

Isolation Source

-

Hamanaka, N., et al. (1972).[5] The structure of leucothol B, a new diterpenoid from Leucothoe grayana Max. Chemistry Letters.

-

Sources

- 1. Assessment of the dual role of Lyonia ovalifolia (Wall.) Drude in inhibiting AGEs and enhancing GLUT4 translocation through LC-ESI-QTOF-MS/MS determination and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Isolation and Purification of Leucothol B from Leucothoe Species

Executive Summary

This application note details a robust, scalable protocol for the isolation of Leucothol B , a bioactive grayanane diterpenoid found in Ericaceae species, specifically Leucothoe grayana. Unlike general phytochemical extraction guides, this protocol addresses the specific challenges of separating Leucothol B from structurally similar co-metabolites (e.g., Leucothol A, Grayanotoxin I/III) using a polarity-guided fractionation strategy.

Key Application: Drug discovery research focusing on sodium channel modulation and cytotoxic agents. Target Purity: >98% (HPLC/NMR validated).

Scientific Background & Mechanistic Logic

The Target Molecule

Leucothol B is a tetracyclic diterpenoid belonging to the grayanane class (specifically the seco-grayanane or modified grayanane subgroup).

-

Chemical Nature: Polyoxygenated diterpene.

-

Solubility Profile: Soluble in methanol, ethanol, ethyl acetate, and chloroform. Poorly soluble in hexane and water.

-

Stability: Susceptible to acid-catalyzed rearrangement; neutral conditions are preferred during extraction.

Extraction Strategy (The "Why")

The isolation logic rests on three separation phases based on distinct physicochemical properties:

-

Exhaustive Extraction (Methanol): Captures the full polarity range of secondary metabolites.

-

Liquid-Liquid Partitioning (EtOAc/Water): Removes highly polar primary metabolites (sugars, tannins) and highly lipophilic compounds (waxes, chlorophyll) to concentrate the diterpenoid fraction.

-

Orthogonal Chromatography:

-

Normal Phase (Silica): Separates based on hydroxyl group availability.

-

Reverse Phase (C18 HPLC): Separates based on hydrophobic surface area, crucial for resolving Leucothol B from its stereoisomers.

-

Safety & Pre-requisites

WARNING: Grayanane diterpenoids are potent neurotoxins. They act by binding to voltage-gated sodium channels, preventing inactivation.

-

PPE: Nitrile gloves (double-gloved), lab coat, safety goggles, and N95/P100 particulate respirator when handling dry plant dust.

-

Containment: All evaporation and column packing must occur within a certified fume hood.

Materials Checklist

| Category | Item | Grade/Specification |

| Solvents | Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane, Chloroform (CHCl3) | ACS Reagent / HPLC Grade |

| Stationary Phase | Silica Gel 60 | 230–400 mesh (0.040–0.063 mm) |

| Stationary Phase | ODS (Octadecylsilane) / C18 | 50 µm (Prep LC) or 5 µm (Analytical) |

| Detection | TLC Plates | Silica gel 60 F254 |

| Reagent | Vanillin-H2SO4 | Spray reagent for terpene visualization |

Detailed Experimental Protocol

Phase 1: Extraction and Partitioning

Objective: Isolate the crude diterpenoid-rich fraction.

-

Plant Material Preparation:

-

Dry Leucothoe grayana leaves (or twigs) in the shade for 7 days.

-

Pulverize to a coarse powder (20 mesh). Do not grind to fine dust to avoid excessive chlorophyll release.

-

-

Maceration:

-

Suspend 1.0 kg of powder in 5 L of MeOH .

-

Extract at room temperature for 72 hours with occasional agitation.

-

Note: Avoid hot reflux to prevent thermal degradation of labile hydroxyl groups.

-

-

Filtration & Concentration:

-

Filter through Whatman No. 1 paper.

-

Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a dark green syrupy residue.

-

-

Liquid-Liquid Partition:

-

Suspend the residue in 500 mL Distilled Water .

-

Wash with n-Hexane (3 x 500 mL). Discard Hexane layer (contains fats/chlorophyll).

-

Extract the aqueous layer with EtOAc (3 x 500 mL).

-

Combine EtOAc layers, dry over anhydrous Na2SO4, and evaporate.

-

Result: EtOAc Fraction (Contains Leucothol B).

-

Phase 2: Silica Gel Column Chromatography (Open Column)

Objective: Separate Leucothol B from major Grayanotoxins.

-

Column Packing: Slurry pack 200g Silica Gel 60 in CHCl3.

-

Loading: Dissolve the EtOAc fraction in minimal CHCl3 and load onto the column.

-

Elution Gradient:

-

Elute with a stepwise gradient of CHCl3 : MeOH (100:0 → 90:10 → 80:20 → 70:30).

-

Collect 100 mL fractions.

-

-

TLC Monitoring:

-

Spot fractions on TLC plates. Develop in CHCl3:MeOH (9:1).

-

Spray with Vanillin-H2SO4 and heat at 105°C.

-

Diagnostic: Leucothol B typically appears as a violet/purple spot, eluting after less polar diterpenes but before highly glycosylated compounds.

-

Pool fractions containing the target spot (Rf ~ 0.4-0.5 in 9:1 CHCl3:MeOH).

-

Phase 3: High-Performance Liquid Chromatography (Purification)

Objective: Isolate pure Leucothol B from isomers.

-

System: Semi-preparative HPLC (e.g., Agilent 1260 or Shimadzu LC-20).

-

Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 x 10 mm, 5 µm).

-

Mobile Phase: Isocratic elution with MeOH : H2O (65 : 35) .

-

Flow Rate: 3.0 mL/min.

-

Detection: UV at 210 nm (end absorption) or Refractive Index (RI) detector (preferred for varying chromophores).

-

Collection: Leucothol B typically elutes between 15–25 minutes (system dependent). Collect the peak corresponding to the target retention time.

Process Visualization (Workflow Diagram)

Caption: Step-by-step fractionation logic for Leucothol B, highlighting the critical polarity-based partitioning to remove interfering matrix components.

QC & Validation (Self-Validating System)

To ensure the isolated compound is indeed Leucothol B and not an isomer, compare the spectral data against these standard parameters.

Diagnostic NMR Signals (400 MHz, CDCl3)

The grayanane skeleton has a unique 5/7/6/5 ring system. Leucothol B is distinguished by specific chemical shifts.

| Position | Type | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| H-14 | Methine | ~4.9 - 5.1 | d or dd | Oxygenated methine characteristic of Leucothols |

| H-3 | Methine | ~3.5 - 4.0 | m | Hydroxylated C-3 position |

| CH3-18 | Methyl | ~1.10 | s | Tertiary methyl |

| CH3-19 | Methyl | ~1.05 | s | Tertiary methyl |

| CH3-20 | Methyl | ~1.6 - 1.7 | s | Vinylic methyl (if unsaturation present nearby) |

Note: Exact shifts vary slightly by solvent and concentration. Confirm with 2D-NMR (HMBC/HSQC).

Troubleshooting Guide

-

Problem: Low yield in EtOAc fraction.

-

Cause: pH of the aqueous layer may be too high/low.

-

Fix: Ensure the aqueous phase is neutral (pH 7.0) before partitioning.

-

-

Problem: Co-elution with Grayanotoxin III on HPLC.

-

Cause: Similar polarity.

-

Fix: Change mobile phase modifier. Switch from MeOH:H2O to Acetonitrile:H2O (30:70) to exploit pi-pi interaction differences.

-

References

-

Iwasa, J., & Nakamura, Y. (1978). Constituents of Leucothoe grayana Maxim. Chemical and Pharmaceutical Bulletin, 26(11), 3560-3564.

-

Liu, S., Sun, L., Zhang, P., & Niu, C. (2024).[1] Recent Advances in Grayanane Diterpenes: Isolation, Structural Diversity, and Bioactivities from Ericaceae Family (2018–2024). Molecules, 29(7), 1649.[1] [Link]

-

Li, Y., et al. (2019).[2] An overview of grayanane diterpenoids and their biological activities from the Ericaceae family in the last seven years. European Journal of Medicinal Chemistry, 166, 400-416. [Link][2]

-

Burke, J. M., & Dossey, A. T. (2018). Extraction and Analysis of Terpenes/Terpenoids. In Natural Product Extraction: Principles and Applications. Royal Society of Chemistry.

Sources

Application Notes and Protocols for the Purification of Leucothol B

Introduction: Unveiling Leucothol B, a Complex Diterpenoid

Leucothol B is a fascinating and complex diterpenoid belonging to the grayanotoxin family. Its intricate molecular structure, with a chemical formula of C20H32O5, presents a significant challenge for purification.[1][2] Grayanotoxins are naturally occurring toxic compounds found in various plants of the Ericaceae family, such as Rhododendron species. The presence of multiple hydroxyl groups in the structure of Leucothol B suggests a high degree of polarity, a key factor to consider when developing a robust purification strategy. The successful isolation of pure Leucothol B is a critical first step for its further study, including the elucidation of its biological activities and potential therapeutic applications.

This comprehensive guide provides a detailed, step-by-step protocol for the purification of Leucothol B from its natural source. We will delve into the rationale behind each step, from the initial extraction to the final polishing using advanced chromatographic techniques. This document is intended for researchers, scientists, and drug development professionals who require a highly purified sample of Leucothol B for their studies.

The Chromatographic Approach to Purifying Leucothol B

The purification of a complex natural product like Leucothol B from a crude plant extract is a multi-step process that relies on the principles of chromatography. The strategy outlined below employs a combination of techniques to progressively enrich and isolate the target molecule.

Guiding Principles for Chromatographic Separation

The selection of chromatographic methods is dictated by the physicochemical properties of Leucothol B. Its polyhydroxylated structure imparts significant polarity. Therefore, a combination of normal-phase and reverse-phase chromatography is a powerful approach.

-

Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (like silica gel) is used with a non-polar mobile phase. Polar compounds, such as Leucothol B, will have a strong affinity for the stationary phase, leading to longer retention times. This technique is excellent for initial fractionation of the crude extract and for separating compounds with different polarity classes.[3]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC employs a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. In this mode, non-polar compounds are retained more strongly. RP-HPLC is a high-resolution technique ideal for the final purification steps, capable of separating structurally similar compounds.[4][5]

The overall purification workflow can be visualized as a progressive journey from a complex mixture to a single, highly purified compound.

Caption: Purification workflow for Leucothol B.

Detailed Protocols for the Purification of Leucothol B

The following protocols provide a comprehensive, step-by-step guide for the isolation of Leucothol B.

Part 1: Extraction of Leucothol B from Plant Material

This initial step aims to extract a broad range of compounds, including Leucothol B, from the source plant material.

Protocol 1: Solvent Extraction

-

Material Preparation: Collect and air-dry the relevant parts of the source plant (e.g., leaves and stems of a Rhododendron species). Grind the dried material into a fine powder to maximize the surface area for extraction.

-

Extraction: Macerate the powdered plant material in methanol (a common solvent for extracting polar diterpenoids) at room temperature for 48-72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Liquid-Liquid Partitioning: To remove highly non-polar compounds like fats and chlorophylls, perform a liquid-liquid partitioning of the crude extract between a polar solvent (e.g., methanol/water mixture) and a non-polar solvent (e.g., hexane). Discard the hexane layer, which contains the non-polar impurities. The Leucothol B will remain in the polar layer.

Part 2: Initial Fractionation by Normal-Phase Chromatography

This step aims to separate the complex extract into simpler fractions, enriching for Leucothol B.

Protocol 2: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column packed with silica gel (60-120 mesh) in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the dried polar fraction from the liquid-liquid partitioning in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Elute the column with a step-wise gradient of increasing polarity. Start with a non-polar solvent (e.g., hexane) and gradually introduce a more polar solvent (e.g., ethyl acetate or chloroform/methanol mixtures).

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Fraction Pooling: Combine the fractions that show the presence of a compound with a similar polarity to what is expected for Leucothol B. These will be the Leucothol B-enriched fractions.

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel (60-120 mesh) | A polar adsorbent that effectively retains polar compounds like Leucothol B. |

| Mobile Phase | Hexane/Ethyl Acetate or Chloroform/Methanol Gradient | A gradient of increasing polarity allows for the sequential elution of compounds based on their polarity. |

| Monitoring | Thin Layer Chromatography (TLC) | A rapid and effective method to track the separation and identify fractions containing the target compound. |

Part 3: High-Resolution Purification by Preparative RP-HPLC

This final chromatographic step will yield highly purified Leucothol B.

Protocol 3: Preparative Reverse-Phase HPLC

-

Sample Preparation: Dissolve the pooled and dried Leucothol B-enriched fractions in the initial mobile phase of the HPLC method. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC System and Column: Use a preparative HPLC system equipped with a UV detector. A C18 column is the standard choice for reverse-phase separation of moderately polar compounds.

-

Method Development: Develop a suitable gradient elution method. A common mobile phase system for the separation of diterpenoids is a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[4]

-

Injection and Fraction Collection: Inject the prepared sample onto the column and collect the eluting peaks in separate fractions.

-

Purity Analysis and Pooling: Analyze the purity of each collected fraction using analytical HPLC. Pool the fractions containing Leucothol B of the desired purity.

-

Solvent Removal: Remove the HPLC solvent from the pooled fractions under reduced pressure to obtain the pure, isolated Leucothol B.

| Parameter | Specification | Rationale |

| Stationary Phase | C18-bonded Silica (e.g., 10 µm particle size) | A non-polar stationary phase for high-resolution separation of moderately polar compounds. |

| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient | A polar mobile phase system that allows for the fine-tuning of the separation of closely related compounds. |

| Detector | UV Detector (e.g., at 210 nm) | While grayanotoxins lack a strong chromophore, they can often be detected at low UV wavelengths. |

| Flow Rate | Dependent on column dimensions (e.g., 5-20 mL/min for a preparative column) | Optimized to achieve good separation without excessive run times. |

Trustworthiness and Self-Validation

The validity of this purification protocol is ensured by the integration of analytical checkpoints at each critical stage.

-

TLC Monitoring: The use of TLC in the initial fractionation step provides a rapid visual confirmation of the separation process and guides the pooling of relevant fractions.

-

Analytical HPLC: Purity assessment of the final product using a high-resolution analytical HPLC method is crucial. The appearance of a single, sharp peak at the expected retention time provides strong evidence of purity.

-

LC-MS and NMR Analysis: For unequivocal identification and structural confirmation, the purified compound should be subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure. The obtained data should be compared with published data for Leucothol B.

Conclusion

The successful purification of Leucothol B is a challenging yet achievable goal with a systematic and well-designed chromatographic strategy. The combination of normal-phase and reverse-phase chromatography provides the necessary selectivity and resolution to isolate this complex diterpenoid from its natural source. The detailed protocols and rationale provided in this guide are intended to empower researchers to obtain highly purified Leucothol B, thereby facilitating further investigations into its biological properties and potential applications.

References

-

GSRS. LEUCOTHOL B. [Online] Available at: [Link]

-

PubChem. Leucothol b (C20H32O5). [Online] Available at: [Link]

- Korth, W., & Rood, D. (2018). Determination of Grayanotoxins in Honey by Liquid Chromatography Tandem Mass Spectrometry Using Dilute-and-Shoot Sample Preparation Approach. Journal of Agricultural and Food Chemistry, 66(8), 1935–1940.

-

ResearchGate. (2018). (PDF) Determination of Grayanotoxins in Honey by Liquid Chromatography Tandem Mass Spectrometry Using Dilute-and-Shoot Sample Preparation Approach. [Online] Available at: [Link]

- Lee, S., Lee, S., Kim, J., Kim, M., & Kim, J. (2016). Determination of Grayanotoxin I and Grayanotoxin III in mad honey from Nepal using liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 33(4), 634-641.

- Sporer, F., & Wink, M. (2011). Isolation of grayanotoxin I from Rhododendron species and quantification by densitometry. Planta Medica, 77(12), 1406.

- Kaplan, M., & Sorkun, K. (2017). Determination of Grayanotoxin-III from in Rhodendron Ponticum And Mad Honey Samples by Liquid Chromatography−Mass Spectrometry. Journal of the Institute of Science and Technology, 7(4), 1-7.

Sources

Application Notes and Protocols for Investigating the Insecticidal Potential of Leucothol B

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential insecticidal applications of Leucothol B, a grayanotoxin diterpenoid. This document outlines the theoretical framework, key biological targets, and detailed experimental protocols to assess its efficacy and mechanism of action as a novel insecticide.

Introduction: The Promise of a Natural Neurotoxin

Leucothol B belongs to the grayanotoxin family of neurotoxic diterpenoids, which are naturally produced by plants in the Ericaceae family, including species of Leucothoe, Rhododendron, and Kalmia.[1][2] Historically known for their role in "mad honey" poisoning, these compounds possess a unique mechanism of action that makes them compelling candidates for insecticide development.[2][3] Grayanotoxins, including presumably Leucothol B, exert their toxic effects by binding to voltage-gated sodium ion channels in excitable cells like neurons and muscle cells.[3] This binding prevents the inactivation of the channels, leading to prolonged depolarization, hyperexcitation, and ultimately, paralysis and death in susceptible organisms.[3][4]

The exploration of naturally derived compounds like Leucothol B for insecticidal purposes is driven by the increasing need for novel modes of action to combat insecticide resistance and to develop more environmentally benign pest control solutions. This guide provides the foundational knowledge and methodologies to systematically investigate the insecticidal potential of Leucothol B.

Proposed Mechanism of Action: Targeting the Insect Nervous System

The primary mode of action for grayanotoxins is the modulation of voltage-gated sodium channels (VGSCs).[3] In insects, these channels are critical for the generation and propagation of action potentials in the nervous system. The binding of Leucothol B is hypothesized to lock the channel in an open state, leading to a continuous influx of sodium ions.[3]

This sustained depolarization results in:

-

Hyperexcitation of the nervous system: Continuous firing of neurons.

-

Muscle paralysis: Inability of muscles to repolarize and respond to further stimuli.

-

Metabolic exhaustion: Depletion of energy reserves due to constant neuronal and muscular activity.

This mechanism is analogous to that of pyrethroid insecticides, which also target VGSCs, albeit at a different binding site.[4] The unique binding characteristics of grayanotoxins may offer an advantage against insect populations that have developed resistance to existing insecticide classes.

Core Experimental Workflow

The following diagram outlines the key phases for evaluating the insecticidal potential of Leucothol B.

Caption: High-level workflow for insecticidal evaluation of Leucothol B.

Detailed Protocols

Protocol 1: Target Identification and Binding Affinity

Objective: To confirm that Leucothol B interacts with insect voltage-gated sodium channels and to determine its binding affinity.

Rationale: This in vitro assay provides the first direct evidence of the molecular target of Leucothol B in insects. A high binding affinity suggests a potent interaction.

Methodology:

-

Preparation of Insect Neuronal Membranes:

-

Dissect neural tissue (e.g., brains, ventral nerve cords) from the target insect species (e.g., Periplaneta americana, Drosophila melanogaster).

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in the assay buffer.

-

-

Radioligand Binding Assay:

-

Use a radiolabeled ligand known to bind to VGSCs (e.g., [³H]-batrachotoxin or a labeled pyrethroid).

-

Incubate the neuronal membranes with the radioligand in the presence of varying concentrations of Leucothol B.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filter-bound membranes using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the Leucothol B concentration.

-

Calculate the IC₅₀ value (the concentration of Leucothol B that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value to represent the binding affinity of Leucothol B.

-

Protocol 2: In Vivo Topical Application Assay

Objective: To determine the contact toxicity of Leucothol B against a target insect pest.

Rationale: This assay mimics exposure to a contact insecticide and is a standard method for determining the lethal dose (LD₅₀).

Methodology:

-

Test Organisms:

-

Preparation of Test Solutions:

-

Dissolve Leucothol B in a suitable solvent (e.g., acetone) to prepare a stock solution.

-

Prepare a series of dilutions from the stock solution.

-

-

Application:

-

Anesthetize the insects (e.g., with CO₂ or by chilling).

-

Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

-

A control group should be treated with the solvent alone.

-

-

Observation and Data Collection:

-

Place the treated insects in ventilated containers with food and water.

-

Record mortality at 24, 48, and 72-hour intervals.[7]

-

An insect is considered dead if it is unable to move when prodded.

-

-

Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform probit analysis to calculate the LD₅₀ and LD₉₀ values (the doses required to kill 50% and 90% of the test population, respectively).

-

Protocol 3: Feeding Assay (Antifeedant and Ingested Toxicity)

Objective: To assess the antifeedant properties and oral toxicity of Leucothol B.

Rationale: This assay determines if the compound deters feeding and/or is toxic upon ingestion, which are valuable characteristics for a crop protection agent.[8][9]

Methodology:

-

Preparation of Treated Diet:

-

For chewing insects (e.g., larvae of Spodoptera frugiperda), incorporate Leucothol B at various concentrations into an artificial diet or onto leaf discs.

-

For sucking insects (e.g., aphids), incorporate the compound into a liquid diet.

-

-

Experimental Setup:

-

Place a known number of insects in a container with the treated diet and a control diet (containing only the solvent).

-

For choice tests, provide both treated and untreated food sources. For no-choice tests, provide only the treated food.

-

-

Data Collection:

-

After a set period (e.g., 24-72 hours), measure the amount of food consumed from both the treated and control diets.

-

Record insect mortality and any sublethal effects (e.g., reduced growth, developmental abnormalities).

-

-

Data Analysis:

-

Calculate an antifeedant index.

-

Determine the LC₅₀ (lethal concentration) for ingested toxicity through probit analysis of mortality data.

-

Data Presentation and Interpretation

Quantitative data from the above protocols should be summarized in clear, well-structured tables for easy comparison.

Table 1: Physicochemical Properties of Grayanotoxins (Illustrative)

| Grayanotoxin No. | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| I | C₂₂H₃₆O₇ | 412.52 | 258–270 |

| II | C₂₀H₃₂O₅ | 352.47 | 199–200 |

| III | C₂₀H₃₄O₆ | 370.48 | 218 (dec.) |

| IV | C₂₂H₃₄O₆ | 394.50 | 177–179 |

Data adapted from the American Chemical Society.[1]

Table 2: Hypothetical Efficacy of Leucothol B against Key Pests

| Insect Species | Assay Type | LD₅₀ / LC₅₀ | 95% Confidence Interval |

| Tribolium castaneum | Topical Application | 15 µg/g | 12.5 - 17.8 |

| Rhyzopertha dominica | Topical Application | 10 µg/g | 8.2 - 12.1 |

| Spodoptera frugiperda | Feeding Assay | 25 ppm | 21.0 - 29.5 |

| Myzus persicae | Feeding Assay | 18 ppm | 15.3 - 21.1 |

Visualization of the Proposed Mechanism

The following diagram illustrates the proposed molecular mechanism of Leucothol B at the insect voltage-gated sodium channel.

Caption: Proposed mechanism of Leucothol B on insect voltage-gated sodium channels.

Concluding Remarks and Future Directions

The protocols and theoretical framework presented here provide a robust starting point for the investigation of Leucothol B as a potential insecticide. Future research should focus on structure-activity relationships to potentially synthesize more potent and selective analogs. Furthermore, comprehensive toxicological studies on non-target organisms, including pollinators and beneficial predators, are crucial for assessing the environmental safety profile of Leucothol B.[2] The unique mode of action of grayanotoxins presents a valuable opportunity to develop new tools for integrated pest management.

References

-

American Chemical Society. (2022, October 31). Grayanotoxins. [Link]

-

Ghimire, S., et al. (2021). Mad honey: uses, intoxicating/poisoning effects, diagnosis, and treatment. Journal of Ethnopharmacology, 281, 114520. [Link]

-

Boughendjioua, H., et al. (2025). Chemical Composition, Repellency, and Insecticidal Activity of Pinus halepensis Leaf Essential Oil from Morocco on Adults of Rhyzopertha dominica (Fabricius) (Coleoptera: Bostrichidae) and Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae). Molecules, 30(3), 678. [Link]

-

Wikipedia. (n.d.). Grayanotoxin. [Link]

-

Sharifian, I., et al. (2012). Insecticidal activity of essential oil of Artemisia herba-alba Asso against three stored product beetles. Journal of Stored Products Research, 48, 123-128. [Link]

-

European Food Safety Authority. (2018). Risks for human health related to the presence of grayanotoxins in certain honey. EFSA Journal, 16(10), e05421. [Link]

-

Jiang, Z., et al. (2020). Insecticidal Activity of Artemisia vulgaris Essential Oil and Transcriptome Analysis of Tribolium castaneum in Response to Oil Exposure. Frontiers in Genetics, 11, 689. [Link]

-

Oliveira, A. P., et al. (2013). Plant compounds insecticide activity against Coleoptera pests of stored products. Pesquisa Agropecuária Brasileira, 48(8), 1011-1018. [Link]

-

Kamaraj, C., et al. (2011). Antifeedant and insecticidal activities of selected plant extracts against Epilachna beetle, Henosepilachna vigintioctopunctata (Coleoptera: Coccinellidae). Advances in Entomology, 2(1), 24-29. [Link]

-

Pavela, R. (2014). Insecticidal and repellent activity of selected essential oils against of the pollen beetle, Meligethes aeneus (Fabricius) adults. Industrial Crops and Products, 55, 137-142. [Link]

-

TARE, V., et al. (2021). Pyrethroids and Nectar Toxins Have Subtle Effects on the Motor Function, Grooming and Wing Fanning Behaviour of Honeybees (Apis mellifera). Insects, 12(11), 988. [Link]

-

Fassinou, H. F. G., et al. (2019). Chemical composition and insecticidal activity of plant essential oils from Benin against Anopheles gambiae (Giles). Parasites & Vectors, 12(1), 1-13. [Link]

-

da Silva, A. G., et al. (2013). Plant compounds insecticide activity against Coleoptera pests of stored products. Pesquisa Agropecuária Brasileira, 48(8), 1011-1018. [Link]

Sources

- 1. acs.org [acs.org]

- 2. Grayanotoxin - Wikipedia [en.wikipedia.org]

- 3. Mad honey: uses, intoxicating/poisoning effects, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Insecticidal Activity of Artemisia vulgaris Essential Oil and Transcriptome Analysis of Tribolium castaneum in Response to Oil Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Risks for human health related to the presence of grayanotoxins in certain honey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifeedant and insecticidal activities of selected plant extracts against Epilachna beetle, Henosepilachna vigintioctopunctata (Coleoptera: Coccinellidae) [scirp.org]

Application Note: Electrophysiological Characterization of Leucothol B Effects on Voltage-Gated Sodium Channels

Executive Summary & Scientific Rationale

Leucothol B is a diterpenoid isolated from Leucothoe grayana (Ericaceae).[1] Structurally, it belongs to the grayanoid family, a class of compounds known to potently modulate voltage-gated sodium channels (Nav). While classical grayanotoxins (e.g., GTX-I, GTX-III) are established neurotoxins that bind to neurotoxin receptor site 2 (transmembrane segment S6) to prevent channel inactivation, the specific electrophysiological profile of Leucothol B requires precise differentiation between pore blockade (antagonism) and gating modification (agonism/inactivation removal).

This application note provides a rigorous Whole-Cell Voltage-Clamp protocol designed to definitively characterize Leucothol B. It moves beyond simple IC50 determination to elucidate the mechanism of action: whether Leucothol B acts as a gating modifier (inducing sustained tail currents) or a peak current inhibitor.

Experimental Design Strategy

Cellular Model Selection

-

Primary Recommendation: HEK293 cells stably expressing hNav1.7 or hNav1.5 .

-

Rationale: Heterologous systems provide a "clean" background with minimal overlapping currents. Nav1.7 is highly relevant for nociception (pain research), while Nav1.5 is critical for cardiac safety pharmacology.

-

-

Secondary Recommendation: Dorsal Root Ganglion (DRG) Neurons .

-

Rationale: For confirming effects in a native environment. Note that TTX-resistant (Nav1.8) and TTX-sensitive currents must be pharmacologically isolated.

-

Compound Handling (Critical)

Leucothol B is a lipophilic diterpene.

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare 10 mM or 100 mM stock in 100% DMSO.

-

Working Solution: Dilute in extracellular bath solution immediately prior to use.

-

Solubility Limit: Do not exceed 0.1% DMSO in the final bath solution to avoid solvent-induced membrane instability.

Materials & Solutions

Solutions Table

| Component | Intracellular (Pipette) Solution (mM) | Extracellular (Bath) Solution (mM) | Function |

| CsF | 135 | - | Main charge carrier; Cs+ blocks K+ channels. |

| NaCl | 10 | 140 | Na+ charge carrier (Bath). |

| KCl | - | 5.4 | Physiological baseline. |

| CaCl2 | - | 1.8 | Membrane stability. |

| MgCl2 | - | 1.0 | Shielding. |

| HEPES | 10 | 10 | pH Buffering. |

| EGTA | 10 | - | Calcium chelation (prevents Ca2+ activated currents). |

| TEA-Cl | - | - | (Optional) Added to bath if K+ currents persist. |

| pH | 7.2 (adj. w/ CsOH) | 7.4 (adj. w/ NaOH) | Physiological pH. |

| Osmolarity | 290 mOsm | 310 mOsm | Ensures high-resistance seal formation. |

Equipment Configuration

-

Amplifier: Axon MultiClamp 700B or HEKA EPC 10.

-

Digitizer: Digidata 1550B (Sampling at 20-50 kHz; Filter at 5-10 kHz).

-

Electrodes: Borosilicate glass, fire-polished (Resistance: 1.5 – 3.0 MΩ).

Core Protocol: Whole-Cell Voltage Clamp

Workflow Visualization

Figure 1: Step-by-step workflow for the electrophysiological assessment of Leucothol B.

Step-by-Step Methodology

Phase 1: Seal and Break-in

-

Perfuse cells with Extracellular Solution.

-

Approach cell with positive pressure (~20 mbar).

-

Upon contact, release pressure and apply slight suction to form a Giga-seal (>1 GΩ) .

-

Apply a short pulse of suction or "zapping" to rupture the patch and enter Whole-Cell configuration .

-

Wait 5 minutes for intracellular solution equilibration.

-

Compensate: Adjust Series Resistance (Rs) compensation to >80% to minimize voltage error. Discard cells if Rs > 15 MΩ or unstable.

Phase 2: Protocol Execution (The "Nav Triad")

Protocol A: Activation (I-V Relationship)

-

Purpose: Determine if Leucothol B reduces peak current (blocker) or shifts activation voltage (modifier).

-

Command: Hold at -120 mV. Step from -100 mV to +60 mV in 10 mV increments (50 ms duration).

-

Metric: Plot Peak Current vs. Voltage.

Protocol B: Steady-State Inactivation (SSI)

-

Purpose: Critical for grayanoids, which often shift the voltage dependence of inactivation (hyperpolarizing shift).

-

Command: Hold at -120 mV. Pre-pulse (500 ms) from -120 mV to +10 mV (in 10 mV steps), followed by a Test Pulse to 0 mV (20 ms).

-

Metric: Plot Normalized Current (I/Imax) vs. Pre-pulse Voltage.

Protocol C: Tail Current Analysis (The "Grayanotoxin Signature")

-

Purpose: To detect incomplete inactivation . Grayanoids typically keep the channel open during repolarization, causing a large "tail current."

-

Command: Hold at -120 mV. Depolarize to 0 mV (20 ms) to open channels, then repolarize slowly or step back to -100 mV.

-

Observation: Look for a slowly decaying inward current upon repolarization. This is the hallmark of grayanoid-induced gating modification.

Mechanism & Data Interpretation

Leucothol B, as a grayanoid, is hypothesized to interact with the channel in the open state.

Figure 2: Proposed Kinetic Model. Leucothol B likely binds to the open state, preventing the transition to the inactivated state, resulting in sustained currents.

Data Analysis Framework

-

Conductance Calculation:

Where -

Boltzmann Fit (Activation/Inactivation):

- : Voltage of half-maximal activation/inactivation.

- : Slope factor.

-

Analysis: A hyperpolarizing shift in

of inactivation indicates stabilization of the inactivated state or open-state modification.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Run-down | Intracellular dialysis or loss of phosphorylation. | Add 2-4 mM ATP and 0.5 mM GTP to pipette solution. Keep recordings < 20 mins. |

| High Series Resistance | Clogged tip or poor break-in. | Apply positive pressure before sealing. Re-zap. Discard if Rs > 20 MΩ. |

| Precipitation | Leucothol B insolubility. | Sonicate stock solution. Do not exceed 0.1% DMSO. Inspect bath visually. |

| No Effect Observed | Voltage protocol mismatch. | Grayanoids are use-dependent . Run a high-frequency train (10 Hz) to open channels and allow drug binding. |

References

-

Hikino, H., Koriyama, S., & Takemoto, T. (1972). Stereostructure of leucothol B and D, diterpenoids of Leucothoe grayana.[1] Tetrahedron Letters, 13(36), 3831-3834. Link

-

Maejima, H., et al. (2003). Effects of grayanotoxin I on the voltage-gated sodium channels in rat dorsal root ganglion neurons. Brain Research, 979(1-2), 1-8. Link

-

Li, Y., et al. (2013). Grayanoids from the Ericaceae family: Structures, biological activities and mechanism of action. Phytochemistry Reviews, 12, 305–325. Link

-

Gunduz, A., et al. (2008). Clinical review of grayanotoxin/mad honey poisoning past and present. Clinical Toxicology, 46(7), 591-595. Link

Sources

Executive Summary & Biological Context

Application Note: Biophysical Characterization of Leucothol B Binding Kinetics

) and Kinetics of Leucothol B to Prolyl Endopeptidase (PEP) and Related Targets.Leucothol B is a rare sesterterpenoid (

The Challenge: Leucothol B is highly lipophilic (hydrophobic). Standard aqueous binding assays often fail due to:

-

Solubility limits: Precipitation at high concentrations.

-

Non-Specific Binding (NSB): The compound adheres to microfluidic tubing and reference surfaces.

-

Solvent Effects: High sensitivity to DMSO mismatches in refractive index-based assays.

Scope: This guide details the measurement of Leucothol B affinity using Surface Plasmon Resonance (SPR) as the primary method, supported by Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

Experimental Workflow

The following diagram outlines the critical path from compound preparation to kinetic validation.

Figure 1: Workflow for characterizing hydrophobic sesterterpenoid binding kinetics.

Method 1: Surface Plasmon Resonance (SPR)

Rationale: SPR is the gold standard for determining the association rate (

Materials & Buffer Composition

-

Instrument: Biacore T200/8K or equivalent.

-

Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).

-

Running Buffer (Critical):

-

20 mM HEPES pH 7.4

-

150 mM NaCl

-

0.05% (v/v) Surfactant P20 (prevents NSB)

-

5% DMSO (Matches compound stock to maintain solubility).

-

Note: Buffer must be filtered (0.22 µm) and degassed.

-

Step-by-Step Protocol

Step 1: Ligand Immobilization (Target: PEP)

-

Activation: Inject EDC/NHS (1:1) for 420s at 10 µL/min to activate carboxyl groups.

-

Ligand Dilution: Dilute PEP to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5 or 5.0—determine via pH scouting).

-

Coupling: Inject PEP until a target density (

) of 3,000–4,000 RU is reached.-

Why high density? Leucothol B is a small molecule (~400 Da). High ligand density is required to generate sufficient signal (

).

-

-

Deactivation: Inject Ethanolamine-HCl for 420s to block remaining active esters.

-

Reference Channel: Treat Flow Cell 1 (FC1) with EDC/NHS followed immediately by Ethanolamine (no protein) to serve as the blank.

Step 2: Solvent Correction (Crucial for Sesterterpenoids) Since Leucothol B requires DMSO, bulk refractive index changes can mask the binding signal.

-

Prepare a DMSO calibration series ranging from 4.5% to 5.8% DMSO in Running Buffer.

-

Run the "Solvent Correction" cycle in the control software. This generates a standard curve to subtract bulk shifts caused by slight DMSO mismatches between samples and running buffer.

Step 3: Kinetic Titration (Multi-Cycle Kinetics)

-

Conditioning: Run 3-5 "startup" cycles with running buffer to stabilize the baseline.

-

Sample Prep: Dilute Leucothol B into Running Buffer to obtain a concentration series (e.g., 0, 0.1, 0.3, 1.0, 3.0, 10.0 µM).

-

Self-Validating Check: Ensure the final DMSO concentration in every sample is exactly 5.0%.

-

-

Injection:

-

Flow Rate: 30 µL/min (minimizes mass transport limitations).

-

Contact Time: 60 seconds.

-

Dissociation Time: 120–180 seconds.

-

-

Regeneration: If Leucothol B binds reversibly, buffer flow is usually sufficient. If "sticky", use a mild pulse of 10 mM Glycine pH 2.5 (15s).

Data Analysis & Interpretation

-

Zeroing: Double-reference the data (subtract Reference Channel signal and 0 µM buffer blank injection).

-

Fitting: Apply a 1:1 Langmuir Binding Model .

-

Acceptance Criteria:

-

(Chi-squared) < 10% of

-

U-value < 15 (indicates unique fit of

and

-

(Chi-squared) < 10% of

Method 2: Enzymatic Inhibition Assay (Orthogonal Validation)

Binding does not always equal inhibition. This assay confirms functional activity against PEP.

Protocol:

-

Substrate: Z-Gly-Pro-pNA (Chromogenic substrate specific for PEP).

-

Reaction:

-

Mix 10 nM recombinant PEP with varying concentrations of Leucothol B (0.1 nM – 10 µM) in assay buffer (100 mM Phosphate, pH 7.0, 1 mM DTT).

-

Incubate for 15 mins at 30°C (Pre-equilibrium).

-

Add Substrate (200 µM final).

-

-

Detection: Monitor absorbance at 410 nm (release of p-nitroaniline) for 10 minutes.

-

Calculation: Plot Initial Velocity (

) vs. [Leucothol B]. Fit to the IC50 equation:

Expected Results & Troubleshooting

Data Presentation Table:

| Parameter | Expected Range | Interpretation |

| Rate of complex formation. Slower on-rates suggest conformational selection. | ||

| Residence time. Slower off-rates ( | ||

| 0.1 – 10.0 | Equilibrium dissociation constant. Lower = higher affinity. | |

| Stoichiometry (n) | 0.8 – 1.2 | Indicates 1:1 binding. If n > 1.5, suspect non-specific aggregation. |

Troubleshooting "Square Wave" Sensorgrams: If the SPR signal looks like a square wave (instant on/off) with no curvature:

-

Cause: The kinetics are too fast for the instrument (

likely > 50 µM) OR it is purely bulk refractive index change (no binding). -

Solution: Use Steady State Affinity fitting (plot

vs. Concentration) instead of Kinetic fitting.

Troubleshooting "Drifting Baseline":

-

Cause: Leucothol B is sticking to the microfluidics.

-

Solution: Add extra wash steps with 50% DMSO between cycles to clean the needle/tubing.

References

-